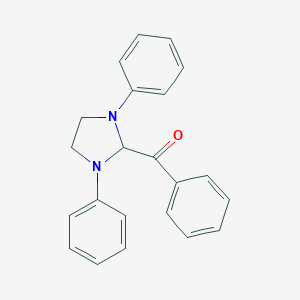

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone, also known as DPhenylC61-butyric acid methyl ester (PCBM), is a widely used organic semiconductor material in the field of organic electronics. It is a derivative of fullerene C60 and has been extensively studied for its potential applications in solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).

Wirkmechanismus

The mechanism of action of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester in organic electronic devices is primarily based on its ability to accept electrons and transport them efficiently. In solar cells, the BHJ structure allows for efficient charge separation and collection, with (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester acting as the electron acceptor material. In OLEDs and FETs, (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester facilitates charge injection and transport, leading to improved device performance.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester. However, it is generally considered to be non-toxic and non-carcinogenic, and has been approved for use in various organic electronic devices.

Vorteile Und Einschränkungen Für Laborexperimente

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester offers several advantages for lab experiments, including its relatively simple synthesis method, high electron affinity, and good solubility in common organic solvents. However, it also has some limitations, such as its tendency to aggregate in solution, which can affect its electronic properties.

Zukünftige Richtungen

There are several future directions for research on (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the optimization of its electronic properties through chemical modification or blending with other materials. Additionally, there is ongoing research on the use of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester in new types of organic electronic devices, such as perovskite solar cells and organic field-effect transistors.

Synthesemethoden

The synthesis of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester involves the reaction of C60 with 1,3-diphenyl-2-thiourea in the presence of a Lewis acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to yield the final compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with moderate difficulty.

Wissenschaftliche Forschungsanwendungen

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester has been extensively studied for its potential applications in various organic electronic devices. In particular, it has been used as an electron acceptor material in organic solar cells, where it is blended with a donor material to form a bulk heterojunction (BHJ) structure. The BHJ structure allows for efficient charge separation and collection, leading to high power conversion efficiencies (PCEs) in solar cells.

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester has also been used as an electron transport material in OLEDs, where it improves the device performance by facilitating charge injection and transport. Additionally, it has been employed as a high-mobility p-type semiconductor in FETs, where it exhibits high charge carrier mobility and low threshold voltage.

Eigenschaften

CAS-Nummer |

4982-02-9 |

|---|---|

Produktname |

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone |

Molekularformel |

C22H20N2O |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

(1,3-diphenylimidazolidin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C22H20N2O/c25-21(18-10-4-1-5-11-18)22-23(19-12-6-2-7-13-19)16-17-24(22)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |

InChI-Schlüssel |

SBTWYXAGKPTURD-UHFFFAOYSA-N |

SMILES |

C1CN(C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

C1CN(C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Andere CAS-Nummern |

4982-02-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)